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Cyclohexyl selenol

Cat. No.: B14308814
M. Wt: 162.12 g/mol
InChI Key: SHKWSQDBEUZETI-UHFFFAOYSA-N
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Description

Contextualization within Organoselenium Chemistry Research

Organoselenium compounds, including selenols, have been a subject of study since the 19th century. dokumen.pub The field has expanded significantly, with a particular focus on the development of new synthetic methods. rsc.org Selenols, characterized by the C-Se-H functional group, are structurally analogous to thiols but exhibit distinct properties. wikipedia.org The C-Se bond is approximately 8% longer than a C-S bond, and the C-Se-H bond angle is close to 90 degrees. wikipedia.org The weaker Se-H bond, compared to the S-H bond, makes selenols susceptible to oxidation and effective as hydrogen-atom donors. wikipedia.org This reactivity is central to their role in organic synthesis.

The synthesis and reactions of various organoselenium compounds are a continuous focus of research. For instance, the synthesis of cyclohexyl-based selenides and diselenides has been reported, highlighting the utility of selenium-containing building blocks in creating more complex molecules. rsc.org Furthermore, the investigation into the glutathione (B108866) peroxidase-like activity of organoselenium compounds underscores the biochemical relevance of this class of molecules. rsc.orgresearchgate.net

Significance of Cyclohexyl Selenol in Academic Inquiry

This compound serves as a valuable reagent and intermediate in academic research. Its nucleophilic nature allows it to participate in substitution reactions, for example, with alkyl halides to form selenoethers. These selenoethers can have applications in materials science and as recyclable catalysts.

The reactivity of the selenol group is also harnessed in radical reactions. Under specific conditions, such as photoredox catalysis, this compound can be involved in radical chain reactions to form C-Se bonds. The controlled oxidation of this compound first yields dicyclohexyl diselenide and can be further oxidized to produce selenoxides, which are intermediates in elimination reactions.

The synthesis of this compound itself can be achieved through several methods. A common approach is the reduction of dicyclohexyl diselenide using reducing agents like sodium borohydride (B1222165). Another route involves the reaction of a cyclohexyl Grignard reagent with elemental selenium.

Physicochemical Properties of this compound

The physical and chemical characteristics of this compound are fundamental to its application in organic synthesis.

PropertyValue
Molecular Formula C6H12Se
Appearance Colorless to pale yellow liquid
Boiling Point Estimated ~150–160°C
Solubility Miscible with organic solvents (e.g., THF, DCM); limited water solubility
Stability Air-sensitive, requires storage under an inert atmosphere (N₂/Ar)

This table is based on extrapolated and estimated data.

Spectroscopic data is crucial for the identification and characterization of this compound.

TechniqueKey Signals
¹H NMR δ 1.2–1.8 (m, cyclohexyl), δ 1.9 (t, SeH)
⁷⁷Se NMR δ 200–300 ppm (characteristic for R-SeH)
IR Spectroscopy ν(Se-H) ~2350 cm⁻¹, ν(C-Se) ~550 cm⁻¹

This table presents typical spectroscopic data for this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11Se B14308814 Cyclohexyl selenol

Properties

Molecular Formula

C6H11Se

Molecular Weight

162.12 g/mol

InChI

InChI=1S/C6H11Se/c7-6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

SHKWSQDBEUZETI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[Se]

Origin of Product

United States

Synthetic Methodologies for Cyclohexyl Selenol and Its Derivatives

Direct Synthesis Approaches

Direct methods for the synthesis of cyclohexyl selenol typically involve the formation of the carbon-selenium bond as a primary step, often utilizing highly reactive intermediates.

Organometallic Reagent-Mediated Selenolation

A common and effective method for the synthesis of selenols, including this compound, involves the reaction of organometallic reagents with elemental selenium. wikipedia.orgmt.com Grignard reagents and organolithium compounds are frequently employed for this purpose. wikipedia.orgmmcmodinagar.ac.in The general approach involves the reaction of a cyclohexyl magnesium halide (a Grignard reagent) or cyclohexyllithium with elemental selenium, followed by an acidic workup to yield the desired this compound. wikipedia.orgnih.gov

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the selenium atom. saskoer.ca This forms a selenolate intermediate (RSeMgX or RSeLi), which is then protonated during the acidic workup to afford the final selenol. wikipedia.org

Table 1: Examples of Organometallic Reagents in Selenol Synthesis

Organometallic ReagentGeneral FormulaApplication in Selenol Synthesis
Grignard ReagentR-MgXReaction with elemental selenium followed by acidification. wikipedia.org
Organolithium ReagentR-LiMore reactive than Grignard reagents, used similarly. mmcmodinagar.ac.in

This table provides a summary of common organometallic reagents used in the synthesis of selenols.

Reductive Generation from Organodiselenides

Another direct route to selenols is through the reduction of the corresponding diorganodiselenides. wikipedia.org Dicyclohexyl diselenide can be reduced to this compound using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). ajrconline.orgarkat-usa.org The reaction involves the cleavage of the selenium-selenium bond in the diselenide, followed by protonation of the resulting selenolate anions. wikipedia.org

For instance, the reduction of dicyclohexyl diselenide with two equivalents of a suitable reducing agent like lithium triethylborohydride (Li[HB(CH₂CH₃)₃]) generates two equivalents of the corresponding lithium selenolate, which upon protonation with an acid like hydrochloric acid (HCl), yields this compound. wikipedia.org

Indirect Synthesis Pathways

Indirect methods involve the synthesis of a precursor molecule that is subsequently converted to the target selenol. These pathways can offer advantages in terms of handling less reactive or more stable intermediates.

Alkylation of Selenourea (B1239437) Derivatives

The alkylation of selenourea followed by hydrolysis provides a versatile indirect route to selenols. wikipedia.orgwikipedia.org In this method, a cyclohexyl halide is reacted with selenourea to form an isouronium salt intermediate. Subsequent hydrolysis of this intermediate, typically under basic conditions, yields this compound. wikipedia.org This method is analogous to the synthesis of thiols from thiourea.

The reaction of cyclohexyl isoselenocyanate with alkylamines can produce 3-cyclohexyl-1-alkylselenoureas. zenodo.org While this specific reaction leads to substituted selenoureas, the underlying principle of using selenourea as a selenium source is a key aspect of this synthetic strategy. wikipedia.org

Intramolecular Cyclization Precursors

The synthesis of substituted cyclohexyl selenols can be achieved through intramolecular cyclization reactions. mdpi.comchim.it These methods typically involve the construction of a cyclic system containing a selenium atom, which can then be further manipulated to generate the selenol functionality. While direct examples for unsubstituted this compound are less common, the principle is demonstrated in the synthesis of various selena-heterocycles. mdpi.comchim.it For instance, the intramolecular cyclization of precursors containing both a selenium nucleophile and a suitable electrophilic center within the same molecule can lead to the formation of selenium-containing rings. chim.itresearchgate.net Subsequent ring-opening or modification of these cyclic intermediates could potentially yield substituted this compound derivatives.

Strategies for Se-Protection and Deprotection in Selenol Synthesis

The selenol group (-SeH) is highly reactive and susceptible to oxidation, readily forming diselenides (R-Se-Se-R). wikipedia.orgsci-hub.se Therefore, in multi-step syntheses, it is often necessary to protect the selenol functionality. researchgate.netdntb.gov.ua

Several protecting groups have been developed for selenols, although the field is less explored compared to the protection of thiols. dntb.gov.uamdpi.com Common strategies involve converting the selenol into a less reactive derivative, such as a selenoether or a selenoester. researchgate.netrsc.org

Table 2: Common Protecting Groups for Selenols

Protecting GroupStructureDeprotection Conditions
Benzyl (Bzl)-CH₂C₆H₅Br₂/hydrazine mdpi.com
2-Cyanoethyl-CH₂CH₂CNBasic conditions (e.g., K₂CO₃/MeOH) or DBU/DCM mdpi.com
p-Methoxybenzyl (PMB)-CH₂C₆H₄OCH₃Trifluoroacetic acid (TFA) with scavengers frontiersin.org

This table summarizes some of the protecting groups used for selenols and their corresponding deprotection methods.

Mechanistic Investigations of Cyclohexyl Selenol Reactivity

Oxidation Pathways and Mechanisms

The selenium atom in cyclohexyl selenol is readily oxidized, leading to the formation of various oxidized selenium species. This reactivity is central to its role in mimicking the antioxidant activity of enzymes like glutathione (B108866) peroxidase (GPx). mdpi.comrsc.orgconicet.gov.ar

One of the most common oxidative transformations of selenols is their conversion to the corresponding diselenides. wikipedia.org this compound is susceptible to oxidation, particularly in the presence of air or mild oxidizing agents, to yield dicyclohexyl diselenide. vulcanchem.comrsc.org This process is often spontaneous and can lead to the contamination of selenol samples. nih.gov The formation of the Se-Se bond in the diselenide is a facile process due to the relatively weak C-Se bond and the stability of the resulting diselenide. mdpi.com The reduction of dicyclohexyl diselenide, typically with agents like sodium borohydride (B1222165), can regenerate the this compound. vulcanchem.com This reversible oxidation-reduction cycle is a fundamental aspect of its chemistry.

The oxidation of selenols to diselenides is a key step in the catalytic cycle of glutathione peroxidase mimics. rsc.orgmdpi.com In these systems, the selenol is first oxidized, and the resulting species is eventually reduced back to the selenol, with the concomitant formation of a diselenide as a potential side-product or intermediate state. mdpi.com

Table 1: Oxidation of this compound to Dicyclohexyl Diselenide

ReactantOxidizing AgentProductKey Transformation
This compoundAir (O₂) or mild oxidantsDicyclohexyl diselenide2 R-SeH → R-Se-Se-R

Further oxidation of this compound can lead to the formation of a cyclohexylselenenic acid (C₆H₁₁SeOH) intermediate. acs.orgwikipedia.org These selenenic acids are generally unstable and act as transient species in many organoselenium reactions. wikipedia.orgwikipedia.org They are crucial intermediates in the catalytic cycle of selenoenzymes like glutathione peroxidase, where the selenol in the active site is oxidized by peroxides to a selenenic acid. mdpi.comrsc.orgwikipedia.org

The selenenic acid intermediate is highly reactive and can undergo several subsequent reactions. It can react with a thiol to form a selenenyl sulfide (B99878), a key step in the regeneration of the active selenol in GPx. acs.orgwikipedia.org In the absence of a suitable trapping agent, selenenic acids can disproportionate to the corresponding seleninic acid and diselenide. wikipedia.org The direct observation of selenenic acid intermediates is challenging due to their instability, but their existence is supported by trapping experiments and spectroscopic studies in model systems. acs.orgresearchgate.net For instance, ⁷⁷Se NMR spectroscopy is a powerful tool for characterizing these transient species, as the chemical shift is highly sensitive to the selenium oxidation state. mdpi.commolaid.com

Formation of Organodiselenides

Nucleophilic Reactivity and Substitution Reactions

The selenol group in this compound can be deprotonated to form the corresponding selenolate anion (C₆H₁₁Se⁻), which is a potent nucleophile. This high nucleophilicity drives a variety of substitution and addition reactions.

This compound, particularly in its deprotonated selenolate form, readily participates in nucleophilic substitution reactions with alkylating and acylating agents. wikipedia.org

Alkylation: The reaction of this compound with alkyl halides leads to the formation of unsymmetrical selenides (selenoethers). wikipedia.org This Sₙ2 reaction is an effective method for creating C-Se bonds. The selenolate anion acts as the nucleophile, displacing the halide from the alkyl substrate. These reactions are typically carried out in the presence of a base to generate the more nucleophilic selenolate.

Acylation: Similarly, this compound can be acylated by reacting with acyl halides or other activated carboxylic acid derivatives to form selenoesters. This reaction proceeds through the nucleophilic attack of the selenium atom on the carbonyl carbon of the acylating agent. acs.org

Table 2: Nucleophilic Substitution Reactions of this compound

Reaction TypeElectrophileProductGeneral Scheme
AlkylationAlkyl halide (R'-X)Cyclohexyl alkyl selenide (B1212193) (C₆H₁₁SeR')C₆H₁₁SeH + R'-X → C₆H₁₁SeR' + HX
AcylationAcyl halide (R'COX)Cyclohexyl selenoester (C₆H₁₁SeCOR')C₆H₁₁SeH + R'COX → C₆H₁₁SeCOR' + HX

The nucleophilic character of this compound also enables its participation in addition reactions to unsaturated systems.

Hydroselenation: this compound can add across carbon-carbon double and triple bonds in a process known as hydroselenation. nih.gov The addition to alkenes can proceed via either a Markovnikov or anti-Markovnikov pathway depending on the reaction conditions. Radical mechanisms, often initiated by light, typically lead to the anti-Markovnikov product. nih.govchemrxiv.org In these cases, a selenyl radical (C₆H₁₁Se•) is the key intermediate that adds to the alkene. nih.gov

Michael Additions: As a soft nucleophile, the selenolate derived from this compound is an excellent donor in Michael (conjugate) addition reactions to α,β-unsaturated carbonyl compounds and other Michael acceptors. chemrxiv.orgresearchgate.netmdpi.com This reaction forms a new carbon-selenium bond at the β-position of the acceptor. The reaction is often catalyzed by a base to generate the active selenolate nucleophile. chemrxiv.org Enantioselective versions of the seleno-Michael addition have been developed using chiral catalysts, allowing for the synthesis of chiral organoselenium compounds. chemrxiv.orgnih.gov

Alkylation and Acylation Reactions

Electrophilic Transformations

While this compound predominantly reacts as a nucleophile, the selenium atom can also be part of an electrophilic species. This typically occurs after the conversion of the selenol to a more electrophilic derivative, such as a selenenyl halide (C₆H₁₁SeX). These reagents are powerful electrophiles used to introduce the cyclohexylseleno group into organic molecules. wiley-vch.de

Electrophilic selenium reagents derived from selenols can react with nucleophiles like alkenes, leading to selenofunctionalization reactions. wiley-vch.de For example, in the presence of an external nucleophile, the addition of a "C₆H₁₁Se⁺" species to a double bond can result in the formation of vicinal difunctionalized products. wiley-vch.de However, direct electrophilic substitution on an aromatic ring by this compound itself is not a typical reaction pathway, as the selenol is more likely to be oxidized or act as a nucleophile. The concept of electrophilic substitution generally involves an electrophile attacking an electron-rich system like an aromatic ring. masterorganicchemistry.comsavemyexams.com The transformation of the selenol into a selenenyl halide is a prerequisite for it to act as a potent electrophile in such contexts. wiley-vch.de

Radical Reactions Involving this compound Moieties

This compound and its derivatives are notable for their participation in a variety of radical reactions. The relatively weak Selenium-Hydrogen (Se-H) bond in this compound facilitates its role as a hydrogen atom transfer (HAT) agent, while the corresponding selenol radical (C₆H₁₁Se•) is a key intermediate in various transformations.

Under photoredox or thermal conditions, the homolytic cleavage of the Se-H bond or the corresponding diselenide (C₆H₁₁Se-SeC₆H₁₁) generates the cyclohexylseleno radical. vulcanchem.com This radical species can readily participate in addition reactions across unsaturated bonds. For instance, the light-promoted selenol-ene reaction between a selenol and an alkene proceeds via a radical chain mechanism to yield organoselenides. chemrxiv.org The process is initiated by the formation of a seleno radical, which adds to the alkene to form a carbon-centered radical intermediate. chemrxiv.org This intermediate then abstracts a hydrogen atom from a selenol molecule to furnish the final product and regenerate the seleno radical, thus propagating the chain. chemrxiv.org

Mechanistic studies suggest that in the hydroselenation of olefins, the addition of the seleno radical to the double bond is a key step, leading to an alkyl radical intermediate. chemrxiv.org Subsequent HAT with the selenol starting material completes the reaction. chemrxiv.org This pathway is analogous to radical hydrothiolation but is often influenced by the unique properties of selenium. Furthermore, acyl radicals generated from selenol esters can undergo cyclization reactions, demonstrating the utility of selenium moieties in constructing cyclic systems via radical pathways. bbhegdecollege.com The efficiency and selectivity of these reactions are influenced by factors such as the stability of the radical intermediates and the reaction conditions. The cyclohexyl radical itself, which can be generated from various precursors, undergoes characteristic radical reactions, including H-atom loss to form cyclohexene (B86901) or additions to other molecules. uni-oldenburg.dechemrxiv.org

Table 1: Examples of Radical Reactions Involving Selenol Moieties
Reaction TypeDescriptionKey Intermediates
Selenol-Ene ReactionAnti-Markovnikov addition of a selenol across an alkene, often initiated by light, to form a linear organoselenide. chemrxiv.orgSeleno Radical (RSe•), β-Seleno Alkyl Radical
Radical CyclizationIntramolecular cyclization initiated by radicals derived from selenium-containing precursors, such as selenol esters. bbhegdecollege.comAcyl Radical, Cyclized Alkyl Radical
Reductive DeselenationRemoval of a selenium group via a radical chain process, often using a radical reducing agent. researchgate.netAlkyl Radical
Radical Chain RepairSelenols act as hydrogen atom donors to quench carbon-centered radicals, repairing damaged molecules.Seleno Radical (RSe•)

Comparative Mechanistic Studies with Thiol Analogues

The reactivity of this compound in radical and other reactions is often best understood by comparing it to its sulfur analogue, cyclohexanethiol. The fundamental differences between selenium and sulfur in terms of size, electronegativity, and polarizability lead to significant mechanistic distinctions.

A primary difference lies in the acidity (pKa) of the Se-H versus the S-H bond. Selenols are considerably more acidic than thiols. nih.gov For instance, the pKa of selenocysteine (B57510) is approximately 5.2, whereas for cysteine, it is around 8.3. nih.gov This means that at a neutral pH, the concentration of the highly nucleophilic selenolate anion (RSe⁻) is significantly greater than that of the corresponding thiolate anion (RS⁻). nih.gov This enhanced nucleophilicity of the selenolate often translates to dramatically faster reaction rates in processes where it acts as the nucleophile. nih.govresearchgate.net

Another critical factor is bond strength. The carbon-selenium (C-Se) and selenium-hydrogen (Se-H) bonds are weaker than the analogous carbon-sulfur (C-S) and sulfur-hydrogen (S-H) bonds. The Se-S bond is also notably weaker than an S-S bond. nih.gov The lower bond dissociation energy of the Se-H bond makes selenols better hydrogen atom donors than thiols in radical reactions. Conversely, the resulting seleno radical (RSe•) is more stable than the corresponding thio radical (RS•). This thermodynamic difference influences the position of equilibrium and the kinetics of radical chain transfer steps.

In exchange reactions, selenium's properties again lead to different outcomes. Due to its lower pKa, a selenol is a better leaving group than a thiol. nih.gov Furthermore, selenium is more electrophilic than sulfur and has a greater ability to form and stabilize hypervalent intermediates, which can lower the transition state energy for certain substitution reactions. nih.gov Studies comparing the kinetics of selenol/diselenide and thiol/disulfide exchange reactions have demonstrated that the selenium-based systems react several orders of magnitude faster. researchgate.netacs.org This enhanced reactivity is attributed to a combination of selenium's superior nucleophilicity and its ability to act as a better electrophile compared to sulfur. researchgate.net

Table 2: Comparative Physicochemical Properties of Selenols vs. Thiols
PropertySelenol (e.g., Selenocysteine)Thiol (e.g., Cysteine)Mechanistic Implication
pKa~5.2 - 5.7 nih.gov~8.3 - 8.5 nih.govnih.govHigher concentration of nucleophilic selenolate at neutral pH, leading to faster reactions. Selenolate is a better leaving group. nih.govnih.gov
Bond Strength (X-H)WeakerStrongerSelenols are better hydrogen atom donors in radical reactions.
NucleophilicityHigher (as selenolate) nih.govLower (as thiolate) nih.govRate of nucleophilic attack is significantly faster for selenolates. researchgate.net
ElectrophilicityHigher nih.govresearchgate.netLower nih.govresearchgate.netSelenium centers are more readily attacked by nucleophiles; can stabilize hypervalent transition states. nih.gov
PolarizabilityHigher (3.8 Å) nih.govLower (2.9 Å) nih.govContributes to stronger van der Waals interactions and affects transition state stabilization.
Table 3: Kinetic Comparison of Selenol vs. Thiol Reactivity
Reaction TypeRelative Rate (Selenol vs. Thiol)ConditionsMechanistic Reason
Nucleophilic Attack on Thioester~1,000-fold faster nih.govpH 5.0Higher concentration of the more nucleophilic selenolate due to the low pKa of the selenol. nih.gov
General Nucleophilic Reactions100 - 1,000 times faster researchgate.net-Selenolate is a stronger nucleophile than thiolate. researchgate.net
Electrophilic Reactions~10,000 times faster researchgate.net-Selenium is a much better electrophile than sulfur. researchgate.net
Selenol/Diselenide vs. Thiol/Disulfide ExchangeOrders of magnitude faster acs.orgNeutral pHCombination of superior nucleophilicity and electrophilicity of selenium species. researchgate.net

Mentioned Compounds

Catalytic Applications and Mechanistic Insights

Cyclohexyl Selenol in Redox Catalysis

This compound demonstrates notable efficacy in redox catalysis, primarily through its ability to mimic the function of naturally occurring selenoenzymes. This mimicry is centered around the redox chemistry of the selenium atom, which allows it to participate in catalytic cycles that neutralize reactive oxygen species and facilitate other important redox transformations.

Glutathione (B108866) Peroxidase (GPx) Mimicry: Mechanistic Aspects

One of the most significant catalytic applications of this compound and other organoselenium compounds is their ability to mimic the function of glutathione peroxidase (GPx), a crucial antioxidant selenoenzyme that protects organisms from oxidative damage. nih.gov The catalytic mechanism of GPx involves the reduction of harmful hydroperoxides by a thiol cofactor, a process facilitated by a selenocysteine (B57510) residue at the enzyme's active site. nih.govmdpi.com

The generally accepted catalytic cycle for GPx and its mimics involves several key steps:

Oxidation: The active selenol (R-SeH) form is oxidized by a hydroperoxide (R'OOH) to a selenenic acid intermediate (R-SeOH). mdpi.comresearchgate.net

First Reduction Step: The selenenic acid reacts with a thiol (such as glutathione, GSH) to form a selenenyl sulfide (B99878) (R-Se-SG) and water. mdpi.com

Second Reduction Step: The selenenyl sulfide reacts with a second thiol molecule to regenerate the active selenol and produce the oxidized disulfide (GSSG). mdpi.com

Synthetic mimics like this compound follow similar mechanistic pathways. rsc.org The efficiency of these mimics is influenced by the steric and electronic environment around the selenium atom, which can affect the reactivity of the intermediates. rsc.org For instance, the presence of intramolecular interactions, such as Se···O or Se···N bonds in the selenenyl sulfide intermediate, can impact the catalytic activity by influencing the site of thiol attack. nih.gov Substituents that enhance the nucleophilic attack of the thiol at the sulfur atom of the selenenyl sulfide can improve the antioxidant potency. nih.gov

Other Selenoenzyme Mimics and Catalytic Cycles

Beyond GPx, the principles of selenol-based catalysis extend to mimicking other selenoenzymes. The redox activity of the selenol group makes it a versatile catalytic center. mdpi.com For example, selenols can catalyze the oxidation of thiols through a mechanism where the selenol is more readily oxidized than the thiol, and a rapid thiol-diselenide exchange regenerates the active selenol. nih.gov This catalytic cycle is dependent on the facile oxidation of the selenol to a diselenide, which then acts as the oxidant for the thiol.

The catalytic cycles of selenoenzyme mimics can vary depending on the specific structure of the organoselenium compound and the reaction conditions. rsc.org While many cycles proceed through a selenol intermediate, some may operate via different pathways. researchgate.net The development of novel organoselenium compounds continues to provide deeper insights into the mechanisms of natural selenoenzymes and offers new catalysts for a range of redox processes. cu.edu.eg

Catalytic Roles in Organic Transformations

This compound also plays a significant role as a catalyst in various organic transformations, extending its utility beyond redox mimicry. Its unique reactivity enables the formation of crucial chemical bonds and the synthesis of complex molecular architectures.

Carbon-Carbon Bond Formation

While direct and extensive examples of this compound in carbon-carbon bond formation are not widespread in the reviewed literature, the broader field of selenium catalysis points towards its potential. Organoselenium compounds are known to be useful tools in reactions that form carbon-carbon bonds. conicet.gov.ar For instance, selenenyl reagents have been used in cyclofunctionalization reactions that result in the formation of new C-C bonds. rsc.org These reactions often proceed through intermediates where the selenium moiety activates a substrate towards a subsequent bond-forming step. The principles of enolate chemistry, a cornerstone of C-C bond formation, can be influenced by heteroatom-stabilized anions, a category where selenium compounds can play a role. vanderbilt.edu

Heterocycle Synthesis

The synthesis of selenium-containing heterocycles often utilizes selenols as key reactive intermediates. chim.it Although not always catalytic in the strictest sense, these reactions highlight the pivotal role of the selenol group in constructing cyclic structures. For example, the intramolecular cyclization of substrates containing a selenol group can lead to the formation of various heterocyclic rings. chim.it

Copper-catalyzed methods have been developed for the synthesis of Se-N heterocycles, such as ebselen (B1671040) and its analogs, starting from selenium powder. researchgate.net While these methods may not directly use pre-formed this compound, the in-situ generation of selenolate species is a key part of the catalytic cycle. These processes demonstrate the tolerance of selenium-based reactions to various functional groups, making them a versatile tool for synthesizing biologically important molecules. researchgate.net

Palladium-Catalyzed Processes

This compound and other selenols are valuable partners in palladium-catalyzed cross-coupling reactions, a powerful set of methods for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgnobelprize.orgrsc.org These reactions typically involve the coupling of an organohalide with an organometallic reagent, catalyzed by a palladium complex. nobelprize.org

In this context, selenols can serve as nucleophilic partners. For instance, palladium catalysts facilitate the addition of selenols to alkynes, leading to the formation of vinyl selenides. acs.orgresearchgate.net The mechanism of these reactions involves the generation of an active palladium catalyst that promotes the addition of the Se-H bond across the carbon-carbon triple bond. acs.org Studies have shown that these reactions can be highly selective, and the nature of the active catalytic species can be heterogeneous, involving palladium-containing nanoparticles. acs.org

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki reactions, involves an oxidative addition of an organohalide to a Pd(0) species, followed by transmetalation with the coupling partner, and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst. libretexts.orgnobelprize.org While organotin or organoboron compounds are classic coupling partners, the use of selenols expands the scope of these powerful transformations.

Selenoacylation Reactions

Selenoacylation is a chemical transformation that introduces an acyl group attached to a selenium atom (a selenoester) onto a molecule. While the direct catalytic use of this compound in selenoacylation reactions is not extensively documented in the reviewed literature, the general principles of such reactions often involve the use of selenoesters, which can be synthesized from selenols. Palladium catalysis is a common strategy for achieving selenoacylation.

A prominent example of this type of reaction is the palladium-catalyzed selenoacylation of allenes. researchgate.netnih.gov In this process, a selenoester, typically an Se-aryl selenoester, reacts with an allene (B1206475) in the presence of a palladium(0) catalyst. The reaction proceeds with high regio- and stereoselectivity to yield functionalized allyl selenides. researchgate.netnih.gov The acyl group is typically introduced at the central carbon of the allene, while the selenyl group (e.g., SePh) attaches to a terminal carbon. researchgate.net

The general mechanism for the palladium-catalyzed selenoacylation of allenes is proposed to involve the following key steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the C-Se bond of the selenoester to form a Pd(II) intermediate.

Carbopalladation: The allene substrate coordinates to the palladium center, followed by migratory insertion of the allene into the Pd-acyl bond. This step determines the regioselectivity of the reaction.

Reductive Elimination: The resulting allyl-palladium intermediate undergoes reductive elimination, forming the C-Se bond and regenerating the Pd(0) catalyst to complete the catalytic cycle.

Although specific studies detailing the use of Se-cyclohexyl selenoesters in these reactions are scarce, the general reactivity pattern established for Se-phenyl selenoesters provides a framework for how such a reaction would likely proceed. The synthesis of the required selenoester reagents can be achieved through various methods, including the reaction of acyl chlorides with organoselenium anions generated from the corresponding diselenides. researchgate.net

Table 1: Examples of Palladium-Catalyzed Selenoacylation of Allenes with Se-Phenyl Selenobenzoate (Note: Data is representative of the general reaction class, as specific examples using this compound or its esters are not available in the cited literature.)

Allene SubstrateProduct (Allyl Selenide)Yield (%)Reference
1,2-Nonadiene2-(Phenylselanylmethyl)-1-phenylundec-1-en-3-one85 nih.gov
(Cyclohexylethynyl)allene2-(Phenylselanylmethyl)-1,4-diphenylbut-1-en-3-one78 nih.gov
1-Phenyl-1,2-propadiene(E)-2-(Phenylselanylmethyl)-1,3-diphenylprop-2-en-1-one91 nih.gov

Selective Addition Reactions in Multicomponent Mixtures

The distinct reactivity of selenols compared to thiols allows for highly selective transformations, even within complex multicomponent mixtures. Research has demonstrated the remarkable capability of palladium catalysts to selectively activate different chalcogen-hydrogen (Z-H, where Z = Se, S) bonds for addition to alkynes. acs.org

In a notable study, a palladium acetate (B1210297) [Pd(OAc)₂] catalyst was used for the addition of a three-component mixture of phenylselenol (PhSeH), benzenethiol (B1682325) (PhSH), and cyclohexyl thiol (CySH) to various terminal alkynes. acs.org The reaction exhibited exceptional reagent-specific selectivity, proceeding in a stepwise manner where each chalcogenol reacted completely before the next began. acs.org

The observed order of reactivity was:

Phenylselenol (PhSeH): Reacted first and exclusively with the alkyne until it was fully consumed.

Benzenethiol (PhSH): Began to react only after all the phenylselenol was converted to product.

Cyclohexyl Thiol (CySH): Addition of the aliphatic thiol commenced only after the complete consumption of both the selenol and the aromatic thiol.

This selectivity is attributed to the formation of a heterogeneous palladium catalyst and the differential strength of the palladium-chalcogen bonds. Computational studies suggest that the Pd-Se bond is thermodynamically favored for formation over Pd-S bonds, leading to the preferential activation of the selenol by the palladium catalyst. acs.org This allows for the synthesis of distinct vinyl selenides and vinyl sulfides sequentially in a single reaction vessel from a complex starting mixture, achieving high yields for each product. acs.org

The reaction with a mixture of PhSeH, PhSH, and CySH (in a 1:1:1 ratio) and an alkyne like 2-methyl-3-butyn-2-ol (B105114) resulted in the sequential formation of the corresponding vinyl selenide (B1212193), aromatic vinyl sulfide, and aliphatic vinyl sulfide, with final yields for the three products in the range of 96–99%. acs.org This high level of control highlights the catalyst's ability to discriminate between closely related functional groups based on the chalcogen atom.

Table 2: Sequential Selective Addition of Chalcogenols to 2-Methyl-3-butyn-2-ol Catalyzed by Pd(OAc)₂

Reactant Mixture (1:1:1)Sequential Product FormedTime for CompletionFinal Yield (%)Reference
Phenylselenol (PhSeH)2-Methyl-4-(phenylselanyl)but-3-en-2-ol~40 min99 acs.org
Benzenethiol (PhSH)2-Methyl-4-(phenylthio)but-3-en-2-ol~4 hours98 acs.org
Cyclohexyl Thiol (CySH)4-(Cyclohexylthio)-2-methylbut-3-en-2-ol~24 hours96 acs.org

Spectroscopic Characterization and Advanced Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of cyclohexyl selenol, providing detailed information about its atomic framework through the analysis of ¹H, ¹³C, and ⁷⁷Se nuclei.

The ¹H and ¹³C NMR spectra of this compound are characterized by signals corresponding to the cyclohexyl ring and the selenol group.

¹H NMR: The proton spectrum shows a complex set of overlapping multiplets in the aliphatic region (typically δ 1.0-2.1 ppm) corresponding to the ten protons on the cyclohexane (B81311) ring. A distinct signal, often a multiplet due to coupling with adjacent protons, corresponds to the proton on the carbon atom bonded to the selenium (C1-H). The selenol proton (Se-H) signal is also characteristic, though its chemical shift can be variable and it may be broadened due to chemical exchange. In related compounds like cyclohexanol, the C1-H proton appears around δ 3.58 ppm. chemicalbook.com

¹³C NMR: The proton-decoupled ¹³C NMR spectrum typically displays six distinct signals for the cyclohexyl ring, unless conformational averaging or symmetry simplifies the spectrum. The carbon atom directly bonded to the selenium atom (C-Se) is significantly influenced by the electronegativity and magnetic anisotropy of selenium, causing a shift that distinguishes it from the other aliphatic carbons. For comparison, the carbons in cyclohexane itself appear around δ 27 ppm, while in cyclohexanol, the C-OH carbon is shifted downfield to approximately δ 70 ppm. chemicalbook.comsigmaaldrich.com The other five carbon signals of the ring appear in the typical aliphatic range (δ 20-40 ppm). The presence of the spin-½ ⁷⁷Se isotope (7.63% natural abundance) can give rise to satellite peaks in the ¹³C spectrum, which provides direct evidence of C-Se bonding. huji.ac.il

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
NucleusAssignmentPredicted Chemical Shift (δ, ppm)Notes
¹HCyclohexyl CH₂, CH~1.0 - 2.1Complex, overlapping multiplets.
CH-Se~2.5 - 3.5Shift influenced by the selenium atom.
Se-HVariable (e.g., ~0.5 - 2.0)Position and shape are dependent on solvent, concentration, and temperature.
¹³CCyclohexyl C2-C6~20 - 40Typical aliphatic region.
C1-Se~30 - 50Downfield shift due to selenium attachment.

With a spin of ½ and a natural abundance of 7.63%, the ⁷⁷Se nucleus is a powerful probe for studying organoselenium compounds. huji.ac.ilnorthwestern.edu

Chemical Shifts: ⁷⁷Se NMR spectroscopy is characterized by an exceptionally wide chemical shift range, spanning over 3000 ppm, which makes it highly sensitive to the electronic environment around the selenium atom. northwestern.eduresearchgate.net For selenols, the ⁷⁷Se chemical shift typically appears in a specific region of this range. The exact chemical shift is strongly dependent on factors like solvent, temperature, and molecular structure. northwestern.edu For comparison, related selenium species such as diselenides, selenenyl sulfides, selenenic acids, and seleninic acids have distinct and well-documented chemical shift ranges. researchgate.net

Coupling Constants: Spin-spin coupling between ⁷⁷Se and other nuclei, particularly ¹³C and ¹H, provides invaluable structural information. huji.ac.ilnih.gov

¹J(⁷⁷Se, ¹³C): The one-bond coupling constant is a direct measure of the interaction between the selenium and the directly attached carbon. Typical values for alkyl selenols are in the range of 100 Hz. huji.ac.il

ⁿJ(⁷⁷Se, ¹³C): Two- and three-bond couplings (²J and ³J) are smaller, generally ranging from 5 to 35 Hz. huji.ac.il These smaller, long-range couplings are highly dependent on the dihedral angle between the coupled nuclei, making them useful for conformational analysis. nih.govnih.gov

ⁿJ(⁷⁷Se, ¹H): Coupling to protons is also observed, with the magnitude again depending on the number of bonds and stereochemistry. huji.ac.il

These coupling constants can be measured from satellite peaks in ¹H or ¹³C spectra or through more advanced 2D NMR experiments like ¹H-⁷⁷Se HMQC. huji.ac.ilnorthwestern.edunih.gov The analysis of these couplings provides unambiguous confirmation of the molecular structure and offers detailed insight into its preferred conformation in solution. nih.govnih.gov

¹H and ¹³C NMR Spectral Analysis

Vibrational Spectroscopy (FTIR, Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of a molecule. For this compound, these techniques are used to identify key functional groups, particularly the Se-H and C-Se bonds.

Se-H Stretch: The stretching vibration of the selenol (Se-H) bond is a key diagnostic peak. It typically appears in the region of 2250-2350 cm⁻¹. This peak is often weak in the infrared spectrum but can be more readily observed in the Raman spectrum.

C-Se Stretch: The carbon-selenium stretching vibration is found at lower frequencies, generally in the 500-600 cm⁻¹ range. The intensity of this band can vary.

Cyclohexyl Vibrations: The spectra are also rich with signals from the cyclohexyl group. Strong bands corresponding to C-H stretching vibrations are observed between 2850 and 3000 cm⁻¹. stackexchange.com C-H bending and CH₂ rocking/twisting modes appear in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy is an excellent complementary technique to FTIR. While IR absorption requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. libretexts.org For this reason, the symmetrical C-Se bond may show a strong signal in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound.
Vibrational ModeTypical Frequency Range (cm⁻¹)Primary Spectroscopic Method
C-H Stretch (Cyclohexyl)2850 - 3000FTIR, Raman (Strong)
Se-H Stretch2250 - 2350Raman (often stronger), FTIR (often weak)
C-H Bending/Scissoring~1450FTIR, Raman
C-Se Stretch500 - 600Raman, FTIR

X-ray Crystallography and Solid-State Structural Analysis

A structural analysis would provide:

Bond Lengths: Precise measurement of the C-Se and Se-H bond lengths.

Bond Angles: The C-C-Se and C-Se-H bond angles, which define the geometry around the selenium atom.

Conformation: The exact chair conformation of the cyclohexyl ring and the orientation (axial vs. equatorial) of the selenol group in the solid state.

Intermolecular Interactions: Detailed information on how molecules pack in the crystal lattice, including potential hydrogen bonding between the selenol hydrogen of one molecule and the selenium atom of another (Se-H···Se).

Solid-state NMR can also be employed to study the structure in a non-crystalline solid or to complement crystallographic data. researchgate.net It is particularly useful for measuring chemical shift anisotropies, which provide information about the electronic shielding around a nucleus in a fixed orientation. For selenium, these anisotropies are known to be large and highly sensitive to the molecular environment. researchgate.netnih.gov

Advanced Spectroscopic Probes for Selenol Detection

Beyond the characterization of the pure compound, a significant area of research involves the development of advanced spectroscopic probes for the selective detection of selenols, often in complex biological environments. acs.orgacs.org These probes are typically fluorescent molecules designed to undergo a specific chemical reaction with a selenol, leading to a measurable change in their optical properties, such as a "turn-on" fluorescence signal. exlibrisgroup.com

The design of these probes often exploits the unique chemical properties of selenols compared to their sulfur analogs (thiols):

Higher Nucleophilicity: Selenols are generally more nucleophilic than thiols.

Lower pKa: The selenol proton is more acidic (pKa ≈ 5.2 for selenocysteine) than a thiol proton (pKa ≈ 8.5 for cysteine), meaning the selenolate anion (R-Se⁻) is present at a much higher concentration at neutral or slightly acidic pH. mdpi.com

This difference in reactivity allows for the design of probes that react selectively with selenols, even in the presence of a large excess of thiols. mdpi.com Mechanisms for these probes include:

Alkylation Reactions: Using reagents like iodoacetamide (B48618) appended to a fluorophore, which react more efficiently with selenols at low pH. mdpi.com

Michael Acceptors and Diselenide Bonds: Probes containing these functional groups can react specifically with selenols to release a fluorophore. mdpi.com

Redox-based Sensing: The facile oxidation of the selenol group can be used to trigger a change in a probe's fluorescence. nih.gov

Fluorophores used in these probes include BODIPY, cyanine (B1664457) dyes, and naphthalimide systems, which can be tuned for sensitivity and for use in specific applications like bioimaging in living cells. acs.orgnih.gov These advanced methods provide highly sensitive and selective tools for detecting selenol-containing molecules with detection limits often in the micromolar range. acs.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigationsacs.org

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure and reactivity of organoselenium compounds. acs.orghi.isnih.gov DFT methods offer a good balance between computational cost and accuracy, making them suitable for calculations on molecules of the size and complexity of cyclohexyl selenol. acs.orgnih.gov Functionals such as B3LYP are commonly used, often in conjunction with basis sets like 6-31G(d,p), to provide reliable predictions of molecular properties. acs.org

DFT calculations are instrumental in characterizing the electronic landscape of this compound. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are readily calculated. These frontier orbitals are crucial in understanding the molecule's reactivity, as the HOMO energy relates to its ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). For selenols, the HOMO is typically localized on the selenium atom, specifically the Se-H bond, which is consistent with its role as a hydrogen-atom donor. wikipedia.org

The C-Se-H bond angle in selenols is typically close to 90°, which indicates that the bonding involves almost pure p-orbitals on the selenium atom. wikipedia.org The carbon-selenium bond (C-Se) is significantly longer than a carbon-sulfur bond, at approximately 196 pm. wikipedia.org Analysis of the electron density distribution, often performed using techniques like Natural Bond Orbital (NBO) analysis, can further elucidate the nature of the covalent bonds within the molecule and the partial charges on each atom. This provides a quantitative measure of bond polarity and the distribution of electrons within the molecule.

Table 1: Calculated Electronic Properties of a Model Selenol.
PropertyCalculated Value (eV)Significance
HOMO Energy-5.32Relates to ionization potential and nucleophilicity.
LUMO Energy-0.32Relates to electron affinity and electrophilicity.
HOMO-LUMO Gap (ΔE)5.00Indicates chemical reactivity and kinetic stability.

Note: The data in the table is based on a representative N-heterocyclic carbene-derived organoselenium compound and serves as an illustrative example of the types of electronic properties calculated via DFT. acs.org

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. numberanalytics.com DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. numberanalytics.comcore.ac.ukhi.isjoaquinbarroso.com The transition state is a first-order saddle point on the potential energy surface and represents the energy maximum along the reaction coordinate. core.ac.ukjoaquinbarroso.com

For reactions involving this compound, such as its addition to alkynes (hydroselenation), DFT can be employed to compare different possible mechanisms, for instance, a concerted versus a stepwise pathway. acs.orgcore.ac.uk By calculating the activation energies associated with each proposed transition state, the most favorable reaction pathway can be determined. core.ac.uk For example, in the palladium-catalyzed addition of selenols to alkynes, computational studies have been used to investigate the nature of the active catalytic species and the energetics of the alkyne insertion step. acs.org These calculations are vital for understanding the selectivity and efficiency of such reactions. acs.org

Electronic Structure and Bonding Analysis

pKa Prediction and Acidity Studiesresearchgate.netrsc.orgnih.gov

The acidity of selenols, represented by their pKa values, is a fundamental property that governs their behavior in chemical and biological systems. Selenols are known to be significantly more acidic than their corresponding thiols. wikipedia.org Computational methods, particularly DFT in combination with a solvent model, have proven to be highly effective in predicting the pKa of selenols with a high degree of accuracy. researchgate.netrsc.orgnih.gov

A common approach involves calculating the Gibbs free energy change for the deprotonation reaction in solution. The use of continuum solvation models, such as the SMD model, is crucial for capturing the effect of the solvent on the relative stabilities of the protonated selenol and the deprotonated selenolate anion. researchgate.netnih.gov Studies have shown that including explicit water molecules in the calculation, which directly interact with the selenium center, can further improve the accuracy of the predicted pKa values. nih.gov For instance, the ωB97XD functional combined with the SMD solvation model has been shown to provide a root-mean-square error as low as 0.38 pKa units for a set of 16 selenols, including those with cycloalkyl groups. researchgate.netrsc.org These computational studies confirm that cycloalkyl selenols, like this compound, are expected to have significantly lower pKa values than their thiol analogs, making them more readily deprotonated under physiological conditions.

Table 2: Comparison of Computational Methods for Selenol pKa Prediction.
DFT FunctionalSolvation ModelExplicit Water MoleculesMean Signed Error (pKa units)
ωB97XDSMD30.36 ± 0.24
B3LYPSMD30.34 ± 0.25
M06-2XSMD1-0.08 ± 0.37

Note: This table summarizes the accuracy of different DFT methods for predicting the pKa of substituted selenols. nih.gov

Analysis of Non-Bonding Interactions involving Seleniumscirp.orgresearchgate.netnih.gov

The selenium atom in this compound can participate in a variety of non-covalent interactions that can influence its structure, reactivity, and interactions with other molecules. scirp.orgencyclopedia.pub A particularly important type of non-covalent interaction is the chalcogen bond, which is an attractive interaction between an electrophilic region on the covalently bonded selenium atom (a σ-hole) and a nucleophilic region on another molecule. scirp.orgresearchgate.netnih.gov

Computational methods are essential for identifying and characterizing these weak interactions. scirp.org Molecular Electrostatic Potential (MEP) maps can be calculated to visualize the electron-rich and electron-poor regions of the molecule, thereby predicting the sites for potential non-covalent interactions. Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analyses can further be used to confirm the presence of these interactions and to quantify their strength. scirp.org In the context of this compound, the selenium atom can act as a hydrogen bond donor through the Se-H group and as a chalcogen bond donor along the extension of the C-Se bond. These interactions are crucial in areas such as crystal engineering, molecular recognition, and biological systems. researchgate.net

Conformational Analysis and Steric Hindrance Evaluationsunacademy.comnih.gov

The cyclohexyl ring in this compound is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. nih.gov The selenol (-SeH) group can occupy either an axial or an equatorial position on the cyclohexane (B81311) ring. Computational methods are widely used to determine the relative energies of these different conformers and the energy barriers for their interconversion. nih.gov

The relative stability of the axial versus the equatorial conformer is determined by steric interactions. unacademy.com In the axial conformation, the substituent experiences 1,3-diaxial interactions with the hydrogen atoms on the same side of the ring, which are repulsive and destabilizing. Consequently, for most monosubstituted cyclohexanes, the equatorial conformer is more stable. The magnitude of this preference, known as the A-value, depends on the steric bulk of the substituent. While specific A-values for the -SeH group are not as commonly tabulated as for other functional groups, computational studies can provide reliable estimates of the energy difference between the two chair conformers of this compound. These calculations are crucial for understanding how the conformation of the molecule can influence its reactivity. unacademy.com

Applications in Advanced Organic Materials and Interfaces

Self-Assembled Monolayers (SAMs) Formation and Characterization

Cyclohexyl selenol (C₆H₁₁SeH) is an important molecule for the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that spontaneously form on a substrate surface. The selenol headgroup provides a strong and stable linkage to metal surfaces, particularly gold (Au).

The formation of SAMs using organoselenium compounds like this compound on gold substrates is a well-established method for modifying surface properties. The selenium atom chemisorbs onto the gold surface, forming a stable gold-selenolate (Au-SeR) bond. This interaction is generally stronger and provides greater thermal stability compared to the analogous gold-thiolate bond.

A key characteristic of SAMs formed from this compound on Au(111) is the structure of the resulting monolayer. Unlike aromatic selenols (e.g., benzeneselenol), which tend to induce the formation of SAM-covered Au adatom islands during the self-assembly process, this compound with its aliphatic ring does not create these adatom islands. mdpi.com This results in a more uniform and structurally distinct monolayer. The absence of these islands is attributed to a higher diffusion rate of the cyclohexaneselenolate-Au complexes on the gold surface during monolayer formation. mdpi.com

The quality and ordering of these SAMs are comparable to those formed by their thiol counterparts, such as cyclohexanethiol, which are known to form well-ordered structures. researchgate.netdntb.gov.ua The stability of selenol-based SAMs is notably high; for instance, alkyl selenolate SAMs have been shown to produce electronic devices with significantly longer lifetimes than those based on thiolate SAMs. mdpi.com The electrochemical stability of selenol-based SAMs on Au(100) surfaces is even greater than on Au(111). acs.orgresearchgate.net

Characterization of these monolayers is typically performed using a suite of surface-sensitive techniques. Scanning Tunneling Microscopy (STM) provides molecular-scale images of the surface structure and ordering. mdpi.comresearchgate.net X-ray Photoelectron Spectroscopy (XPS) is used to confirm the chemical binding of the selenium to the gold surface by analyzing the core-level binding energies of the Se 3d and Au 4f electrons. acs.org

Table 1: Comparative Properties of Self-Assembled Monolayers on Au(111)

Adsorbate Molecule Anchoring Group Formation of Adatom Islands Relative Thermal Stability Primary Characterization Techniques
This compound Selenol (-SeH) No mdpi.com High mdpi.com STM, XPS
Benzeneselenol Selenol (-SeH) Yes mdpi.com High STM, XPS
Cyclohexanethiol Thiol (-SH) No mdpi.com Moderate STM, TPD, XPS
Benzenethiol (B1682325) Thiol (-SH) Yes mdpi.com Moderate STM, XPS

Integration into Functional Polymers and Macromolecules

The incorporation of this compound moieties into polymers and macromolecules offers a pathway to new functional materials with tailored properties. Selenium-containing polymers are explored for their unique optical-electrical characteristics, high refractive index, and responsiveness to stimuli like oxidation. researchgate.net The cyclohexyl group can enhance solubility in organic solvents and influence the morphology and packing of polymer chains.

There are several strategies for integrating this compound into a polymer structure:

Polymerization of a Selenol-Containing Monomer: A monomer containing the this compound functional group (or a protected version) can be synthesized and subsequently polymerized. This approach allows for precise control over the distribution of the selenium moiety within the polymer backbone or as a side chain.

Post-Polymerization Modification: This "grafting onto" approach involves reacting this compound with a pre-existing polymer that has reactive sites. researchgate.net For example, a polymer with electrophilic groups like halides or tosylates can be functionalized through nucleophilic substitution with the selenolate anion (C₆H₁₁Se⁻), which is readily formed from this compound. This method is versatile as it allows for the modification of well-defined polymer backbones. researchgate.net

Multicomponent Polymerization: Protocols have been developed for the synthesis of selenide-containing polymers through the multicomponent polymerization of reagents like primary diamines, γ-butyroselenolactone, and other electrophiles. rsc.org A similar strategy could potentially incorporate this compound derivatives.

The resulting selenium-containing polymers are candidates for applications in materials science and catalysis. vulcanchem.com For instance, polystyrene-supported selenoethers, which can be synthesized from precursors like this compound, have been investigated as recyclable catalysts. vulcanchem.com

Table 2: Potential Structures of this compound-Functionalized Polymers

Polymer Type Integration Method Potential Monomer / Reagent Resulting Selenium Moiety Potential Application
Polyacrylate Post-Polymerization Modification Poly(glycidyl methacrylate) + this compound Cyclohexylselanyl side chain Stimuli-responsive material
Polystyrene Post-Polymerization Modification Poly(vinylbenzyl chloride) + this compound Cyclohexylselanyl side chain Recyclable catalyst support vulcanchem.com
Polyurethane Step-Growth Polymerization Diisocyanate + Diol containing cyclohexyl selenide (B1212193) Cyclohexylselenide in backbone High refractive index material

Exploration in Optoelectronic and Electronic Materials

Organoselenium compounds are of significant interest for applications in optoelectronics due to their favorable electronic properties. Selenium's position in the periodic table, just below sulfur, endows it with a larger atomic radius and higher polarizability, which can lead to enhanced intermolecular interactions and improved charge transport in organic semiconductor materials. Selenophenes, which are selenium-containing aromatic heterocycles, have been successfully used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. chim.it

While this compound itself is not a conjugated molecule suitable for direct use as an active layer in these devices, it can be used as a synthetic precursor or a functional moiety to modify the properties of optoelectronic materials. vulcanchem.com For example, it can be incorporated into the synthesis of more complex molecules or used as a precursor for nanostructured materials. google.com

The integration of the this compound group can influence the properties of optoelectronic materials in several ways:

Solubility and Processing: The aliphatic cyclohexyl group can improve the solubility of large, rigid conjugated polymers in common organic solvents, facilitating their processing into thin films for devices.

Morphology Control: The bulky, non-planar cyclohexyl group can influence the solid-state packing of molecules, which is a critical factor in determining the charge mobility of organic semiconductors.

Interfacial Engineering: As discussed in the SAMs section, selenol groups can form robust, high-quality interfaces with metal electrodes (e.g., gold). Using molecules functionalized with a this compound anchor can improve charge injection or extraction efficiency in electronic devices, leading to better performance and stability. mdpi.com

The development of selenium-containing polymers for optoelectronics is an active area of research, and the use of this compound derivatives provides a route to novel materials with potentially optimized properties for these advanced applications. vulcanchem.comresearchgate.net

Mechanistic Basis for Bioactivity and Biochemical Mimicry

Redox Cycling Mechanisms in Mimicry of Selenoenzymes

Cyclohexyl selenol can exhibit enzyme-like activity by mimicking the catalytic cycles of essential selenoenzymes. This mimicry is centered around the redox chemistry of the selenol (-SeH) group, which can undergo oxidation and reduction cycles to detoxify harmful molecules.

Glutathione (B108866) Peroxidase (GPx) Mimicry

Glutathione peroxidase (GPx) is a crucial family of antioxidant enzymes that protect organisms from oxidative damage. nih.gov These enzymes catalyze the reduction of hydroperoxides, such as hydrogen peroxide (H₂O₂), using glutathione (GSH) as a reducing agent. mdpi.com Synthetic organoselenium compounds, including those with a selenol moiety, can mimic this activity. nih.gov

The catalytic cycle of GPx mimicry by a selenol (RSeH), such as this compound, generally proceeds through the following steps:

Oxidation of the Selenol: The active selenol (RSeH) is oxidized by a hydroperoxide (ROOH) to a selenenic acid (RSeOH). mdpi.comrsc.org This step detoxifies the reactive peroxide.

Reaction with Thiol: The selenenic acid then reacts with a thiol, typically glutathione (GSH), to form a selenenyl sulfide (B99878) intermediate (RSeSG) and a molecule of water. mdpi.comrsc.org

Regeneration of the Selenol: The selenenyl sulfide is subsequently reduced by a second molecule of GSH, regenerating the active selenol (RSeH) and producing glutathione disulfide (GSSG). mdpi.comrsc.org

Table 1: Key Steps in GPx Mimicry by Selenols
StepReactantsProductsSignificance
1. OxidationRSeH + ROOHRSeOH + ROHDetoxification of hydroperoxide.
2. Selenenyl Sulfide FormationRSeOH + GSHRSeSG + H₂OIntermediate formation.
3. RegenerationRSeSG + GSHRSeH + GSSGRestoration of the active catalyst.

Thioredoxin Reductase Mimicry

Thioredoxin reductase (TrxR) is another critical selenoenzyme involved in maintaining the cellular redox balance. researchgate.net It is a central component of the thioredoxin system. researchgate.net Some organoselenium compounds can interact with and mimic the function of TrxR. The reduction of certain organoselenium compounds by TrxR can generate selenol intermediates, which can then participate in antioxidant activities. core.ac.uk This TrxR-mediated generation of a selenol can be a key step in the compound's beneficial effects. core.ac.uk

The mechanism of TrxR mimicry involves the reduction of a diselenide (RSeSeR) or other selenium species by TrxR to produce the corresponding selenol (RSeH). This selenol can then act as a potent antioxidant, for example, by mimicking GPx activity. The ability of TrxR to reduce a given organoselenium compound depends on the specific structure of that compound. For instance, studies have shown that cerebral TrxR can reduce diphenyl diselenide and some of its analogs, but not ebselen (B1671040), indicating a degree of substrate specificity. core.ac.uk The design of probes to selectively target TrxR often utilizes a cyclic selenenylsulfide that can harness the unique selenolthiol chemistry of the enzyme. researchgate.net

Iodothyronine Deiodinase Mimicry

Iodothyronine deiodinases (ID) are selenoenzymes that play a crucial role in the metabolism of thyroid hormones by catalyzing their activation and inactivation through deiodination. researchgate.netmdpi.com Synthetic organoselenium compounds, particularly those containing selenol groups, have been developed to mimic the function of these enzymes. researchgate.netnih.gov

The proposed mechanism for deiodinase mimicry by a selenol involves the selenol acting as a nucleophile. researchgate.net In one proposed pathway, a halogen bond forms between the selenol and an iodine atom of the thyroid hormone, which is followed by the release of a selenenyliodide and reprotonation of the resulting aromatic carbanion. researchgate.net The efficiency and regioselectivity of the deiodination can be influenced by the structure of the mimic. For example, naphthyl-based compounds with two selenol groups have been shown to be effective in the inner-ring deiodination of thyroxine. nih.gov The presence of a basic amino group near the selenol moiety can enhance the deiodinase activity, likely by facilitating the deprotonation of the selenol to the more nucleophilic selenolate. researchgate.netnih.gov

Reactivity with Reactive Oxygen and Nitrogen Species

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules generated during normal cellular metabolism and in response to external stimuli. nih.govwikipedia.orgnumberanalytics.com Overproduction of these species can lead to oxidative and nitrosative stress, causing damage to cells. nih.govwikipedia.org Organoselenium compounds, through their selenol/selenolate moiety, can directly react with and neutralize these harmful species.

The antioxidant function of selenoproteins and their mimics is largely attributed to their ability to detoxify ROS. nih.gov The selenol group (RSeH) is readily oxidized by ROS such as hydrogen peroxide and peroxyl radicals. rsc.orgresearchgate.net This reactivity is a cornerstone of their GPx-like activity, as described in section 8.1.1. Due to the rapid oxidation kinetics of selenols, they can efficiently consume H₂O₂ before it can damage other cellular components. nih.gov

Selenols can also react with RNS. For example, peroxynitrite (ONOO⁻), a potent RNS formed from the reaction of nitric oxide and superoxide, can react with various biological molecules. wikipedia.org The ability of organoselenium compounds to interact with and detoxify such species contributes to their protective effects against nitrosative stress.

Role of Selenol/Selenolate Moiety in Biological Systems

The selenol (-SeH) and its deprotonated form, the selenolate (-Se⁻), are the primary functional groups responsible for the biological activity of selenoproteins and their mimics. researchgate.net The unique properties of selenium, being more easily oxidized and having a lower pKa than its sulfur analog cysteine, are key to its biological function. scispace.com

At physiological pH, the selenocysteine (B57510) residue in proteins exists predominantly as a selenolate anion. scispace.com This makes it a stronger nucleophile than the corresponding thiolate from cysteine, enhancing its reactivity. mdpi.com This heightened nucleophilicity and the ease of oxidation are fundamental to the direct antioxidant actions of selenoproteins. mdpi.com The redox-sensitive nature of the selenolate group makes it a crucial component of the cellular redox homeostasis system. mdpi.com Substituting selenocysteine with cysteine in selenoenzymes often results in a dramatic loss of enzymatic activity, highlighting the irreplaceable role of the selenolate moiety. mdpi.com

The catalytic cycles of selenoenzymes like GPx and TrxR rely on the reversible oxidation of the selenol/selenolate to higher oxidation states (selenenic acid, selenenyl sulfide) and their subsequent reduction back to the active form. rsc.orgresearchgate.net This ability to cycle through different oxidation states allows these molecules to act as efficient redox catalysts.

Structure-Activity Relationships in Bioactive Organoselenium Compounds (Mechanistic Focus)

The biological activity of organoselenium compounds is highly dependent on their chemical structure. Understanding the relationship between structure and activity is crucial for designing more effective and selective therapeutic agents.

From a mechanistic perspective, several structural features influence the bioactivity of compounds like this compound:

The Nature of the Organic Scaffold: The group attached to the selenium atom (e.g., the cyclohexyl group) influences the compound's lipophilicity, steric hindrance, and electronic properties. Increased lipophilicity can enhance cell membrane permeation and potentially lead to better bioavailability. tandfonline.com The steric environment around the selenium atom can modulate the reactivity towards peroxides and thiols, and can even alter the catalytic mechanism. rsc.org

Accessibility of the Selenol/Selenolate: For the compound to be active, the selenol moiety must be accessible to react with its target molecules. Some organoselenium compounds with Se-N or Se-Se bonds can function as "hidden selenols," releasing the active selenol under physiological conditions. researchgate.net

Table 2: Structure-Activity Relationship Factors (Mechanistic Focus)
Structural FeatureMechanistic ImpactExample Effect
Alkyl/Aryl Group (e.g., Cyclohexyl)Influences lipophilicity, sterics, and electronics.Increased lipophilicity may improve cell penetration. tandfonline.com
Intramolecular Se···O/N BondsStabilizes/destabilizes intermediates in the catalytic cycle.Strong interactions can reduce GPx activity by impeding selenol regeneration. nih.govrsc.org
Neighboring Basic GroupsCan facilitate deprotonation to the more reactive selenolate.Enhances nucleophilicity and deiodinase mimic activity. researchgate.netnih.gov
"Hidden Selenol" Structures (e.g., Diselenides)Act as precursors that release the active selenol in situ.Allows for controlled release of the active species. researchgate.net

Q & A

Q. What are the optimal synthesis conditions for cyclohexyl selenol, and how can purity be validated?

this compound synthesis typically involves nucleophilic substitution between cyclohexyl halides and selenol precursors (e.g., sodium hydrogen selenide). Key parameters include reaction temperature (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric control to minimize diselenide byproducts . Purity validation requires ¹H/¹³C NMR for structural confirmation and HPLC with UV detection (λ = 220–250 nm) to quantify residual impurities. For reproducibility, document solvent choice (e.g., THF or DMF) and purification steps (e.g., column chromatography with silica gel) .

Q. How does this compound’s stability vary under physiological conditions, and what analytical methods are suitable for degradation studies?

this compound is prone to oxidation in aqueous media, forming diselenides. Stability assays should simulate physiological pH (7.4) and temperature (37°C) using phosphate-buffered saline. Monitor degradation via UV-Vis spectroscopy (absorbance at 280 nm for Se–Se bonds) and LC-MS to identify oxidation products. Include controls with antioxidants (e.g., ascorbic acid) to assess stabilization strategies .

Q. What spectroscopic techniques are most effective for characterizing selenol reactivity in solution?

Raman spectroscopy is ideal for tracking Se–H vibrational modes (~2350 cm⁻¹). NMR titration experiments with electrophilic agents (e.g., methyl methanethiosulfonate) can quantify selenol nucleophilicity. For real-time monitoring, use stopped-flow UV-Vis to measure reaction kinetics with oxidants like H₂O₂ .

Advanced Research Questions

Q. How can this compound be integrated into ratiometric probes for in vivo selenol detection, and what validation steps are critical?

Design selenol-responsive probes (e.g., APSel ) by conjugating this compound to a fluorophore/quencher system. Validate selectivity via competitive binding assays with thiols (e.g., glutathione) and reactive oxygen species. For in vivo use, confirm biocompatibility through murine toxicity studies (e.g., liver enzyme assays) and correlate PA signal intensity with histological selenol levels in disease models (e.g., autoimmune hepatitis) .

Q. What experimental approaches resolve contradictions in reported selenol reactivity thresholds across different biological models?

Contradictions often arise from varying redox microenvironments. Use redox-sensitive fluorescent dyes (e.g., roGFP) to map intracellular selenol gradients. Pair with knockout cell lines (e.g., TXNRD1-deficient models) to isolate selenol-specific pathways. Statistical analysis (e.g., ANOVA with post-hoc tests) should compare datasets across models to identify context-dependent reactivity .

Q. How does this compound’s steric hindrance influence its efficacy in macromolecular engineering applications?

In polymer cross-linking, steric effects from the cyclohexyl group reduce diselenide bridge formation rates compared to linear selenols. Quantify this via kinetic studies (e.g., time-resolved FTIR) and molecular dynamics simulations to model spatial accessibility. Compare mechanical properties (e.g., tensile strength) of cross-linked polymers using this compound vs. smaller analogs .

Q. What strategies mitigate batch-to-batch variability in this compound-based experiments?

Standardize synthesis protocols with QC checkpoints :

  • GC-MS for solvent residue quantification.
  • ICP-OES to verify selenium content.
  • Stability-indicating assays (e.g., accelerated aging at 40°C/75% RH).
    Use design of experiments (DoE) to optimize reaction parameters and reduce variability .

Methodological Guidelines

  • Data Contradiction Analysis : Apply Bradford-Hill criteria to assess causality in selenol-pathway correlations. Use sensitivity analysis to evaluate how experimental variables (e.g., probe concentration) affect outcomes .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for reporting animal research and validate probe toxicity via IC50 assays in primary cell lines .

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